molecular formula C11H11NO B6155630 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile CAS No. 1196125-36-6

1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile

Cat. No. B6155630
CAS RN: 1196125-36-6
M. Wt: 173.2
InChI Key:
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Description

1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile (1-HPCBC) is an organic compound with a cyclobutane ring that contains a phenyl group, a hydroxyl group, and a carbonitrile group. It is a colorless solid that is soluble in water and has a melting point of 54-56 °C. It is an important intermediate in the synthesis of pharmaceuticals and specialty chemicals.

Scientific Research Applications

1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile is an important intermediate in the synthesis of pharmaceuticals and specialty chemicals. It is used as a starting material for the synthesis of a variety of compounds, such as benzodiazepines, anti-inflammatory drugs, and antifungal agents. It is also used in the synthesis of photochromic materials, which are materials that change color when exposed to light.

Mechanism of Action

The mechanism of action of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile is not well understood. However, it is believed that the hydroxyl group of the compound reacts with the carbonitrile group to form a carbon-oxygen bond, which is then further stabilized by hydrogen bonding with the phenyl group. This reaction is believed to be the key step in the synthesis of pharmaceuticals and specialty chemicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound has antioxidant properties and may be useful in the treatment of certain diseases, such as cancer and Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile in laboratory experiments is that it is relatively easy to synthesize and can be used as a starting material for the synthesis of a variety of compounds. However, it is important to note that the compound is toxic and should be handled with care.

Future Directions

1. Further research into the mechanism of action of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile and its potential applications in the treatment of diseases.
2. Investigation into the biochemical and physiological effects of this compound.
3. Development of more efficient and cost-effective synthesis methods for this compound.
4. Exploration of the potential use of this compound in the synthesis of novel compounds.
5. Study of the potential toxicity of this compound and its effects on human health.
6. Investigation into the use of this compound in the synthesis of materials with photochromic properties.
7. Exploration of the potential use of this compound in the synthesis of nanomaterials.
8. Development of new applications for this compound in the pharmaceutical and specialty chemical industries.

Synthesis Methods

1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile is usually synthesized by the reaction of 4-hydroxybenzaldehyde and cyclobutane-1-carbonitrile in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds via a nucleophilic addition of the aldehyde to the carbonitrile, followed by a dehydration reaction to form the this compound product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile involves the reaction of 4-hydroxybenzaldehyde with malononitrile to form 4-(cyanomethyl)phenol, which is then reacted with cyclobutanecarboxylic acid to yield the final product.", "Starting Materials": [ "4-hydroxybenzaldehyde", "malononitrile", "cyclobutanecarboxylic acid" ], "Reaction": [ "Step 1: React 4-hydroxybenzaldehyde with malononitrile in the presence of a base catalyst to form 4-(cyanomethyl)phenol.", "Step 2: React 4-(cyanomethyl)phenol with cyclobutanecarboxylic acid in the presence of a dehydrating agent to yield 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile." ] }

CAS RN

1196125-36-6

Molecular Formula

C11H11NO

Molecular Weight

173.2

Purity

95

Origin of Product

United States

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